molecular formula C25H32O15 B14591343 Acetic acid;7-methylanthracene-1,2,4,5,10-pentol CAS No. 61281-24-1

Acetic acid;7-methylanthracene-1,2,4,5,10-pentol

Cat. No.: B14591343
CAS No.: 61281-24-1
M. Wt: 572.5 g/mol
InChI Key: YDKSYTDOWXZPTH-UHFFFAOYSA-N
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Description

Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is a complex organic compound that combines the properties of acetic acid and a substituted anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methylanthracene-1,2,4,5,10-pentol typically involves multi-step organic reactions. One common method includes the acetylation of 7-methylanthracene-1,2,4,5,10-pentol using acetic anhydride in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methylanthracene-1,2,4,5,10-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Acetic acid;7-methylanthracene-1,2,4,5,10-pentol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;7-methylanthracene-1,2,4,5,10-pentol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    7-methylanthracene-1,2,4,5,10-pentol: The parent compound without the acetic acid moiety.

    Anthracene derivatives: Compounds with similar anthracene structures but different substituents.

Uniqueness

Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is unique due to the presence of both acetic acid and multiple hydroxyl groups on the anthracene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61281-24-1

Molecular Formula

C25H32O15

Molecular Weight

572.5 g/mol

IUPAC Name

acetic acid;7-methylanthracene-1,2,4,5,10-pentol

InChI

InChI=1S/C15H12O5.5C2H4O2/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6;5*1-2(3)4/h2-5,16-20H,1H3;5*1H3,(H,3,4)

InChI Key

YDKSYTDOWXZPTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=CC(=C3O)O)O)C(=C2C(=C1)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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